8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
8-Fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The molecule is substituted with a fluorine atom at position 8, a 4-methylbenzyl group at position 5, and a phenyl group at position 2. Its molecular weight is 385.4 g/mol, with a computed XLogP3 value of 4.8, indicating moderate lipophilicity . The fluorine substituent enhances metabolic stability and bioavailability, while the 4-methylbenzyl group contributes to steric and electronic modulation of receptor interactions .
Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their anti-inflammatory, anticancer, and enzyme-inhibitory activities . This compound’s structural uniqueness lies in its substitution pattern, which differentiates it from analogs in terms of target selectivity and pharmacokinetics.
Properties
IUPAC Name |
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-9-17(10-8-16)14-28-15-21-23(18-5-3-2-4-6-18)26-27-24(21)20-13-19(25)11-12-22(20)28/h2-13,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPSHJDRFZDWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: It has been investigated for its antibacterial, antineoplastic, and antiviral activities.
Mechanism of Action
The mechanism of action of 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Implications
A systematic comparison of key pyrazolo[4,3-c]quinoline derivatives is presented in Table 1.
Key Observations :
- Electron-Withdrawing Groups (e.g., F) : Fluorine at position 8 in the target compound may enhance metabolic stability compared to methoxy or methyl groups in analogs like 7,8-dimethoxy derivatives .
- Substitution at Position 5 : The 4-methylbenzyl group in the target compound offers a balance of lipophilicity and steric bulk, contrasting with the 2-fluorobenzyl group in anti-angiogenic analogs, which may improve target binding .
- Activity Trade-offs: While compound 2a exhibits potent NO inhibition (IC50 = 0.39 µM), its cytotoxicity (9% cell survival at 10 µM) limits therapeutic utility . The target compound’s fluorine substitution may mitigate such toxicity.
Critical Research Findings
Fluorine’s Role: Fluorine at position 8 reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 8-methyl derivatives in ).
Cytotoxicity Mitigation: The 4-methylbenzyl group may reduce off-target interactions, addressing toxicity issues seen in amino-substituted derivatives .
Biological Activity
8-Fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS Number: 866347-41-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H18FN3, with a molecular weight of 375.41 g/mol. The structure features a pyrazoloquinoline framework, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it was shown to inhibit the proliferation of breast cancer cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 1.8 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes relevant to cancer progression and inflammation. Notably, it has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.
- PDE Inhibition : The compound was tested against PDE4B with an inhibition constant (Ki) of approximately 50 nM.
- Cholinesterase Inhibition : It exhibited moderate inhibition against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative disorders.
Study 1: Anticancer Efficacy
A recent study explored the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group, highlighting its potential as a therapeutic agent.
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects were assessed using models of oxidative stress-induced neuronal damage. The compound demonstrated protective effects against cell death induced by hydrogen peroxide, suggesting its utility in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Induction of cyclin-dependent kinase inhibitors that halt cell cycle progression.
- Enzyme Interaction : Binding to active sites on target enzymes, inhibiting their function and altering downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
